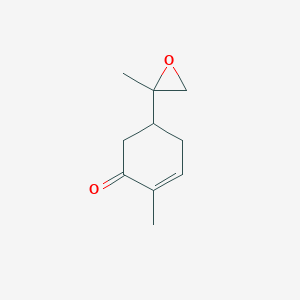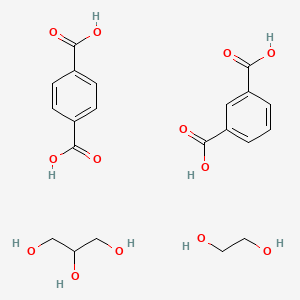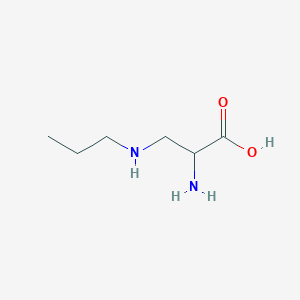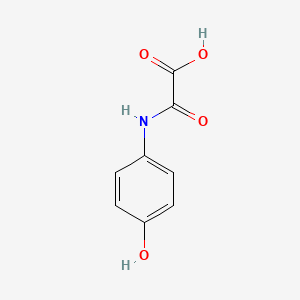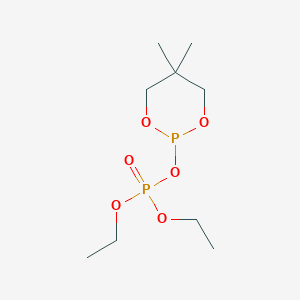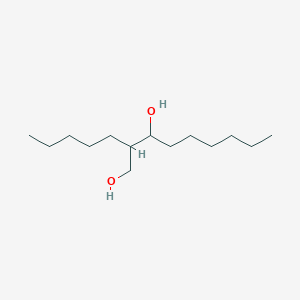
2-Pentylnonane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentylnonane-1,3-diol is an organic compound with the molecular formula C14H30O2 It is a diol, meaning it contains two hydroxyl (-OH) groups attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentylnonane-1,3-diol can be achieved through several methods. One common approach involves the hydroxylation of alkenes. For instance, the reaction of an alkene with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield the desired diol . Another method involves the hydrolysis of epoxides, where an epoxide is treated with water in the presence of an acid or base to form the diol .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Pentylnonane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4).
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Pentylnonane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its diol functionality makes it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols. It may also serve as a model compound for understanding the behavior of similar diols in biological systems.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its unique structure may offer benefits in drug design and development.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which 2-Pentylnonane-1,3-diol exerts its effects depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are typically involved in the formation of carbonyl compounds through the cleavage of carbon-carbon bonds. In biological systems, the compound may interact with enzymes that catalyze the oxidation or reduction of diols, leading to various biochemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simpler diol with three carbon atoms and two hydroxyl groups. It is used in the production of polymers and as a solvent.
1,2-Ethanediol (Ethylene glycol): A diol with two carbon atoms and two hydroxyl groups. It is commonly used as an antifreeze agent and in the production of polyester fibers.
1,4-Butanediol: A diol with four carbon atoms and two hydroxyl groups. .
Uniqueness
2-Pentylnonane-1,3-diol is unique due to its longer carbon chain and the specific positioning of its hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields. Its longer carbon chain compared to simpler diols provides increased hydrophobicity, which can be advantageous in certain industrial and biological contexts .
Properties
CAS No. |
55109-63-2 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
2-pentylnonane-1,3-diol |
InChI |
InChI=1S/C14H30O2/c1-3-5-7-9-11-14(16)13(12-15)10-8-6-4-2/h13-16H,3-12H2,1-2H3 |
InChI Key |
RCFJGWAKYCZCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(CCCCC)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


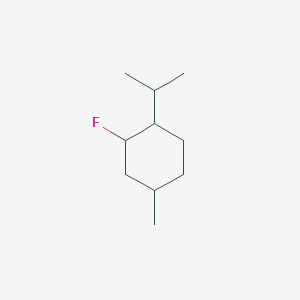
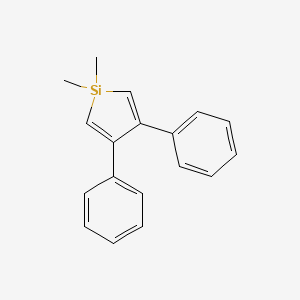
![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)
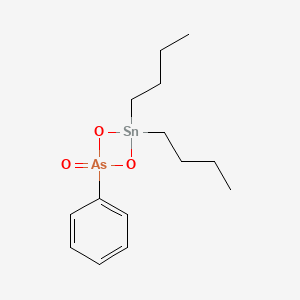
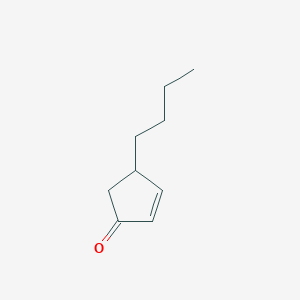

![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
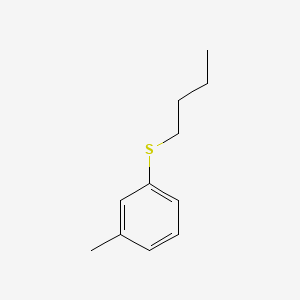
![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
